molecular formula C11H17NO3 B8809773 Trans-4-(2-oxo-pyrrolidin-1-yl)cyclohexanecarboxylic acid CAS No. 820232-38-0

Trans-4-(2-oxo-pyrrolidin-1-yl)cyclohexanecarboxylic acid

Cat. No.: B8809773
CAS No.: 820232-38-0
M. Wt: 211.26 g/mol
InChI Key: DCBNBDWNIQBLEH-UHFFFAOYSA-N
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Description

Trans-4-(2-oxo-pyrrolidin-1-yl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

820232-38-0

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

4-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H17NO3/c13-10-2-1-7-12(10)9-5-3-8(4-6-9)11(14)15/h8-9H,1-7H2,(H,14,15)

InChI Key

DCBNBDWNIQBLEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2CCC(CC2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-(2-Pyrrolidon-1-yl)benzoic acid (20 g, 0.097 mol), 5% rhodium-carbon catalyst (6.89 g, 1.5% mol) and methanol (200 mL) are charged in an autoclave (300 mL) and stirred at room temperature for 24 hours under hydrogen pressure (9 atm, conversion rate >99%, cis:trans=75:25). The reaction solution is concentrated to 100 ml, and adjusted to pH 2 with conc. hydrochloric acid (11 g), followed by extraction with chloroform (100 mL) (×3). The organic layers are combined, washed with saturated brine (100 mL), dried over anhydrous magnesium sulfate, and the insoluble materials are removed by filtration. The resultant solution is evaporated to remove the solvent under reduced pressure. To the residue is added toluene and the precipitated crystals are collected by filtration, air-dried at 50° C. overnight to give 4-(2-pyrrolidon-1-yl)cyclohexylcarboxylic acid (19.3 g, 93.7%, cis:trans=65:35).
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Synthesis routes and methods III

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To ethyl 4-(2-pyrrolidon-1-yl)cyclohexylcarboxylate (5.0 g, mixture of cis and trans isomers, cis:trans=61:39) are added ethanol (25.0 mL, 5V/W) and sodium ethoxide (2.0 equiv. 0.0132 mol), and the mixture is stirred at room temperature for 20 hours. After adding water (5.0 mL, 1V/W), the reaction solution is stirred at room temperature for 2 hours, and evaporated to remove ethanol under reduced pressure. The residue is acidified by adding 2 N hydrochloric acid, and thereto is added an excessive amount of crystalline sodium chloride followed by extraction with methylene chloride. The extract is dried, and evaporated to remove the solvent under reduced pressure. The resulting crystals are collected with toluene to give 4-(2-pyrrolidon-1-yl)cyclohexylcarboxylic acid (2.9 g, trans:cis=88:12, yield 58%).
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